molecular formula C15H23N3O4 B1428221 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate CAS No. 1350475-39-6

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

Cat. No.: B1428221
CAS No.: 1350475-39-6
M. Wt: 309.36 g/mol
InChI Key: RGGKVOQZLJOEMW-UHFFFAOYSA-N
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Description

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes both imidazole and pyrazine rings, making it a versatile scaffold in organic synthesis and drug development .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including :

    Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the creation of various derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

Imidazo[1,2-a]pyrazine-2,7 (8H)-dicarboxylic acid, 5,6-dihydro-, 7- (1,1-dimethylethyl) ester may be irritating to the eyes, skin, and respiratory system . Appropriate personal protective equipment, including protective glasses and protective gloves, should be worn when handling or using it .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several review articles . These reviews should help the scientific community to bring about future developments .

Preparation Methods

The synthesis of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate typically involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.

    Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.

Chemical Reactions Analysis

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.

Mechanism of Action

The mechanism of action of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate include :

    Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.

    Imidazo[1,2-a]pyrazines: These compounds are also structurally related and are used in similar applications in organic synthesis and drug development.

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-16-12-10(2)17(7-8-18(11)12)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGKVOQZLJOEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 2
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 3
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 5
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

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